molecular formula C10H16N2O3Si B3343341 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione CAS No. 52-41-5

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B3343341
CAS No.: 52-41-5
M. Wt: 240.33 g/mol
InChI Key: YGCFFGRUZJNPDR-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione (CAS: 52-41-5) is a silicon-containing spirocyclic compound with a unique heterocyclic framework. Its molecular formula is C₁₁H₁₆N₂O₃Si, featuring a central silaspiro[5.5]undecane core fused with two diaza rings and three ketone groups. The silicon atom at position 8, substituted with two methyl groups, distinguishes it from conventional carbon-based spiro compounds. This structural motif contributes to its physicochemical properties, such as enhanced thermal stability and lipophilicity, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3Si/c1-16(2)5-3-4-10(6-16)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCFFGRUZJNPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCC2(C1)C(=O)NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199952
Record name 2,4-Diaza-8-silaspiro(5.5)undecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-41-5
Record name 8,8-Dimethyl-2,4-diaza-8-silaspiro(5.5)undecane-1,3,5-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaza-8-silaspiro(5.5)undecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8-DIMETHYL-2,4-DIAZA-8-SILASPIRO(5.5)UNDECANE-1,3,5-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL3YKD114A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione typically involves the reaction of urea with a silicon-containing precursor under controlled conditions . The reaction conditions often include specific temperatures and catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione involves its interaction with molecular targets through its spiro structure. The silicon and nitrogen atoms within the compound can form bonds with various substrates, influencing biochemical pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Melting Point (°C) References
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione 52-41-5 C₁₁H₁₆N₂O₃Si Si at position 8 with two methyl groups Not reported
2,4-Diaza-9-oxaspiro[4.5]undecane-1,3,5-trione 52-44-8 C₉H₁₂N₂O₃ Oxygen replaces silicon; smaller spiro[4.5] system 166–167
3-Thio-2,4-diazaspiro[5.5]undecane-1,3,5-trione 52-45-9 C₉H₁₂N₂O₂S Thione (S=) replaces one ketone group 212.27
11-Ethyl-8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione 52-30-2 C₁₂H₂₀N₂O₃Si Ethyl substituent at position 11 Not reported
9,9-Dimethoxy-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione Not reported C₂₅H₂₄N₂O₅ Methoxy and phenyl substituents Not reported

Biological Activity

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione, commonly referred to as a diaza-silicon compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • CAS Number : 52-41-5
  • Molecular Formula : C10H16N2O3Si
  • Molecular Weight : 240.33 g/mol
  • Density : 1.20±0.1 g/cm³ (predicted)
  • pKa : 9.44±0.20 (predicted)

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Cytotoxicity : Compounds with similar structures have shown cytotoxic effects against cancer cell lines. For instance, studies on quinone derivatives have demonstrated that they can induce apoptosis in malignant cells through the activation of specific signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) pathways .
  • Oxidative Stress : The induction of oxidative stress is a common pathway for many anticancer agents. Compounds that generate reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells .
  • Enzymatic Activation : The activation of enzymes like NAD(P)H:quinone oxidoreductase (NQO1) has been shown to play a significant role in the cytotoxicity of quinones by converting them into more reactive forms that can alkylate DNA .

Research Findings

Several studies have explored the biological activity of related compounds and their implications:

Case Study: Quinone Derivatives

A study focusing on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone revealed that this compound induced apoptosis in mouse hepatoma cells with an LC50 value of 0.31 µM after 24 hours of exposure. The study highlighted the involvement of p38 MAPK in mediating apoptotic cell death while indicating that JNK signaling was associated with cell survival .

Comparative Analysis Table

Compound NameLC50 (µM)Mechanism of ActionReference
This compoundTBDApoptosis via MAPK pathway
2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone0.31Apoptosis via p38 MAPK

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step condensation or cyclization reactions. For example, similar spiro-diaza systems (e.g., 2-azaspiro[4.5]decanes) have been synthesized via three-component reactions using aldehydes, nitriles, and aromatic precursors under acidic conditions (e.g., concentrated H₂SO₄) . Refluxing in glacial acetic acid with sodium acetate as a catalyst is a common strategy to promote cyclization, as demonstrated in the preparation of thia-diazaspiro compounds (64% yield) . Key considerations include:
  • Catalyst selection : Acidic conditions favor imine or enamine formation.
  • Purification : Recrystallization from ethanol or chromatography for byproduct removal .
    For sila-spiro analogs, the incorporation of silicon may require inert atmospheres or specialized reagents to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize signals for sp³-hybridized carbons (e.g., δ 52–77 ppm for bridgehead carbons) and methyl groups attached to silicon (δ ~2.6 ppm for CH₃) . For sila-spiro systems, deshielding effects from silicon may shift adjacent protons .
  • IR Spectroscopy : Look for C=O stretches (~1720 cm⁻¹), C=N (~1630 cm⁻¹), and Si–C bonds (~700–800 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Parent ion [M⁺] and fragmentation patterns (e.g., loss of CO or Si(CH₃)₂ groups) confirm molecular weight and structural motifs .
    Cross-referencing with databases (e.g., NIH ChemIDplus) is essential, as commercial suppliers often omit analytical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing synthetic byproducts or isomers?

  • Methodological Answer :
  • Comparative Analysis : Use literature data for analogous spiro compounds (e.g., 7,11-bis(4-methylphenyl)-tetraazaspiro[5.5]undecane) to identify unexpected shifts .
  • Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion) that may obscure signals .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, especially for silicon-containing centers prone to stereoelectronic effects .
  • DFT Calculations : Predict NMR/IR spectra for proposed structures and compare with experimental data .

Q. What strategies are effective in minimizing or profiling synthetic byproducts (e.g., impurities in EP/Pharmaceutical standards)?

  • Methodological Answer :
  • Chromatographic Separation : Use reverse-phase HPLC with UV detection for polar byproducts (e.g., bromo- or chloroalkyl analogs) .
  • Impurity Tracking : Reference pharmacopeial standards (e.g., EP Impurities K–N) to identify common side products like 8-(4-chlorobutyl) derivatives .
  • Reaction Optimization : Adjust stoichiometry (e.g., limiting aldehyde equivalents) to reduce bis-adduct formation, as seen in spiro-pyridazinone syntheses .

Q. How can computational modeling predict the reactivity of the silicon center in this compound under varying conditions (e.g., hydrolytic stability)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to model Si–O/Si–C bond cleavage kinetics in aqueous environments .
  • DFT Studies : Calculate activation energies for hydrolysis pathways, leveraging known silacyclobutane stability data .
  • AI-Driven Optimization : Train models on existing spiro-silicon compound datasets to predict optimal protective groups (e.g., trimethylsilyl) .

Q. What experimental approaches are recommended for studying the compound’s stability in pharmaceutical formulations (e.g., salt forms or excipient compatibility)?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity (ICH Q1A guidelines) and monitor degradation via LC-MS .
  • Salt Screening : Test hydrochloride or tosylate salts for improved crystallinity and solubility, as demonstrated for diazaspirodecan-2-one derivatives .
  • Excipient Compatibility : Use DSC/TGA to detect interactions with common excipients (e.g., lactose, PVP) .

Q. How can AI enhance process optimization for large-scale synthesis or reaction scale-up?

  • Methodological Answer :
  • Autonomous Labs : Implement AI platforms for real-time adjustment of reaction parameters (e.g., temperature, pH) based on inline PAT (Process Analytical Technology) data .
  • Reactor Design : Use AI to simulate fluid dynamics in continuous-flow reactors, minimizing hotspots during exothermic steps (e.g., cyclization) .
  • Data-Driven Catalysis : Train neural networks on transition-metal catalyst performance for challenging bond formations (e.g., spiro C–Si bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 2
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione

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